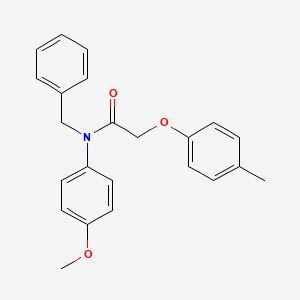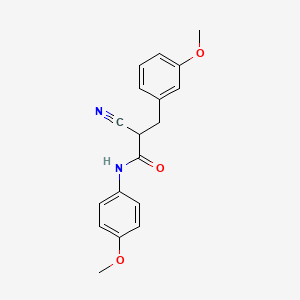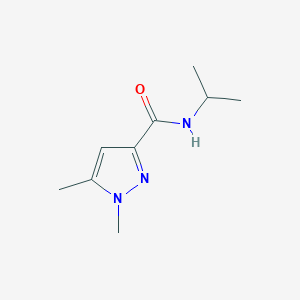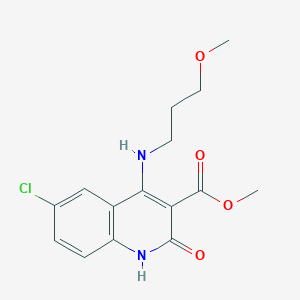![molecular formula C17H18N4O6 B2607119 2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate CAS No. 623565-14-0](/img/structure/B2607119.png)
2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate
Overview
Description
This compound belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrazines, which are polycyclic aromatic compounds containing a pyrazolo[1,5-a]pyrazine moiety .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through Biginelli-type reactions. For instance, the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds can yield related structures .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazolo[1,5-a]pyrazine core, with additional functional groups attached at specific positions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as the Biginelli-type reaction .Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound is an important derivative of a corresponding biheteroaromatic system due to its role as a basic substrate for various synthetic transformations aimed at creating biologically active compounds . These compounds have been extensively studied in the biomedical field .
Vasopressin and Fibrinogen Receptor Antagonists
The compound has led to the discovery of vasopressin and fibrinogen receptor antagonists . This suggests its potential use in the treatment of conditions related to these receptors.
Modulators of Glutamate Receptors
The compound has been found to be a selective positive allosteric modulator of glutamate receptors GluN2A and mGluR5 . This indicates its potential application in neurological research and treatment.
Inhibitors of Mycobacterium Tuberculosis H37RV
The compound has been found to inhibit Mycobacterium tuberculosis H37RV , suggesting its potential use in the treatment of tuberculosis.
Inhibitors of Lung Cancer Tumors
The compound has been found to inhibit lung cancer tumors A549 and H322b , indicating its potential use in cancer research and treatment.
Inhibitors of HIV-1 Integrase, TANKs, and PARP-1
The compound has been found to inhibit the catalytic activity of HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 . This suggests its potential use in the treatment of HIV and other related conditions.
Treatment of Lysosomal and Neurodegenerative Diseases
Certain derivatives of this compound have been proposed for the treatment of lysosomal and neurodegenerative diseases .
Treatment of Cardiovascular Diseases
The compound has also been proposed for the treatment of cardiovascular diseases .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been studied in the biomedical field, leading to the discovery of various receptor antagonists and inhibitors .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to the inhibition of certain tumors and the catalytic activity of hiv-1 integrase .
Result of Action
Similar compounds have been found to have various effects, including the inhibition of certain tumors and the catalytic activity of hiv-1 integrase .
properties
IUPAC Name |
2-O-ethyl 5-O-[(4-nitrophenyl)methyl] 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6/c1-2-26-16(22)15-9-14-10-19(7-8-20(14)18-15)17(23)27-11-12-3-5-13(6-4-12)21(24)25/h3-6,9H,2,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRGEIKLCGECFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCN(CC2=C1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2607040.png)


![(2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2607043.png)

![3-(2-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2607048.png)


![N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide](/img/structure/B2607055.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607057.png)

![2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2607059.png)